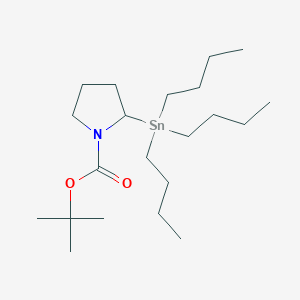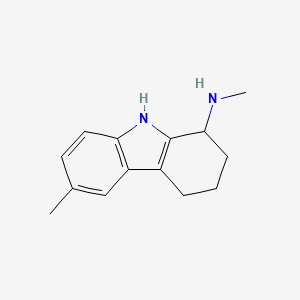
(S)-1-Boc-2-tributylstannanylpyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-Boc-2-tributylstannanylpyrrolidine: is a synthetic organic compound that has garnered significant attention in scientific research. Its molecular formula is C21H43NO2Sn , and it has a molecular weight of 460.3 g/mol . This compound is known for its utility in various chemical reactions and its applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: . The reaction conditions usually require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, large-scale distillation techniques, and rigorous quality control measures to ensure consistency and safety.
Analyse Des Réactions Chimiques
(S)-1-Boc-2-tributylstannanylpyrrolidine: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, often involving the use of oxidizing agents such as hydrogen peroxide or chromium-based reagents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound. Reagents such as alkyl halides or sulfonates are often used in these reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, chromium-based reagents
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, sulfonates
Major Products Formed:
Oxidation: Various oxidized derivatives
Reduction: Reduced forms of the compound
Substitution: Substituted derivatives with different alkyl or aryl groups
Applications De Recherche Scientifique
(S)-1-Boc-2-tributylstannanylpyrrolidine: has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound is utilized in the study of biological systems, including enzyme inhibition and protein labeling.
Industry: The compound is used in the manufacturing of various chemical products, including polymers and specialty chemicals.
Mécanisme D'action
The mechanism by which (S)-1-Boc-2-tributylstannanylpyrrolidine exerts its effects involves its interaction with molecular targets and pathways. The tributylstannyl group is known to facilitate the formation of organotin compounds, which can act as catalysts or intermediates in various chemical reactions. The Boc group serves as a protecting group, preventing unwanted reactions at the amine site during synthesis.
Comparaison Avec Des Composés Similaires
(S)-1-Boc-2-tributylstannanylpyrrolidine: is unique in its structure and reactivity compared to other similar compounds. Some similar compounds include:
(S)-1-Boc-3-acetamidopyrrolidine: This compound differs in the presence of an acetamide group instead of the tributylstannyl group.
Tributyltin compounds: These compounds share the tributylstannyl group but differ in the core structure and functional groups.
The uniqueness of this compound lies in its combination of the tributylstannyl group and the Boc-protected pyrrolidine, which provides versatility in its applications and reactivity.
Propriétés
Numéro CAS |
123387-67-7 |
|---|---|
Formule moléculaire |
C21H43NO2Sn |
Poids moléculaire |
460.3 g/mol |
Nom IUPAC |
tert-butyl (2S)-2-tributylstannylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C9H16NO2.3C4H9.Sn/c1-9(2,3)12-8(11)10-6-4-5-7-10;3*1-3-4-2;/h6H,4-5,7H2,1-3H3;3*1,3-4H2,2H3; |
Clé InChI |
PZUXJSXENZTXMP-UHFFFAOYSA-N |
SMILES |
CCCC[Sn](CCCC)(CCCC)C1CCCN1C(=O)OC(C)(C)C |
SMILES isomérique |
CCCC[Sn](CCCC)(CCCC)[C@H]1CCCN1C(=O)OC(C)(C)C |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)C1CCCN1C(=O)OC(C)(C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,3,3-Trifluoro-2-[(2,4,6-trimethylphenyl)methyl]propanoic acid](/img/structure/B3376672.png)





![8-(4-Fluorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B3376713.png)


![5-Methoxybenzo[b]thiophene-3-carbaldehyde](/img/structure/B3376742.png)
![Methyl 9-oxobicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B3376749.png)


